beta-Yohimbine

Description

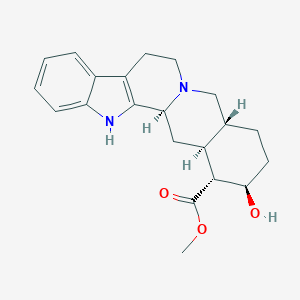

Structure

3D Structure

Properties

IUPAC Name |

methyl (1S,15R,18R,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15-,17-,18+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGXFZZNTVWLAY-MQPLHJKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1[C@@H](CC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701319089 | |

| Record name | beta-Yohimbine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701319089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

549-84-8 | |

| Record name | β-Yohimbine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=549-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Yohimbine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Yohimbine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701319089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (16α,17β)-17-hydroxyyohimban-16-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-YOHIMBINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O5A4HTP2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Enigmatic Stereoisomer: A Technical Guide to the Discovery and Isolation of Beta-Yohimbine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate world of natural product chemistry presents a constant source of novel molecular architectures with profound pharmacological potential. Among these, the yohimbine family of indole alkaloids has long captured the attention of the scientific community. While yohimbine itself is well-characterized, its stereoisomers, such as beta-yohimbine, represent a frontier of untapped therapeutic possibilities. This in-depth technical guide provides a comprehensive exploration of the discovery, isolation, and characterization of this compound. We will delve into the historical context of its discovery, detail robust protocols for its extraction and purification from natural sources, and present a comparative analysis of the analytical techniques essential for its stereoselective identification. Furthermore, this guide will illuminate the nuanced pharmacological profile of this compound, offering insights into its potential as a valuable lead compound in modern drug discovery.

Introduction: The Yohimbine Stereochemical Puzzle

The bark of the African tree Pausinystalia yohimbe and plants of the Rauwolfia genus are rich sources of a diverse array of indole alkaloids.[1][2] The most prominent of these, yohimbine, has a long history of traditional use and has been investigated for various medicinal applications.[1] However, yohimbine is just one of several stereoisomers, each with a unique three-dimensional arrangement of atoms that can dramatically influence its biological activity.[3] The existence of multiple chiral centers in the yohimbine scaffold gives rise to a family of diastereomers, including this compound, corynanthine, and rauwolscine (alpha-yohimbine).[3]

The initial isolation of yohimbine dates back to the late 19th and early 20th centuries.[1] The subsequent exploration of yohimbe and Rauwolfia extracts led to the discovery of its stereoisomers. While the exact first isolation of this compound is not as prominently documented as that of yohimbine, its characterization emerged from the systematic investigation of the alkaloidal content of these plants. Early researchers, through painstaking fractional crystallization and later, more sophisticated chromatographic techniques, were able to separate and identify these closely related compounds. The total synthesis of yohimbine and its stereoisomers, a complex undertaking due to the molecule's five chiral centers, further solidified the understanding of their distinct structures.[3]

This guide will focus specifically on this compound, providing the necessary technical details for its successful isolation and characterization, and shedding light on its unique pharmacological properties that distinguish it from its more famous sibling.

From Bark to Bench: Extraction and Isolation of this compound

The journey to obtaining pure this compound begins with its liberation from the complex matrix of its natural source. The primary sources for yohimbine alkaloids are the bark of Pausinystalia yohimbe and the roots and leaves of various Rauwolfia species.[1][2] The following protocols are designed to provide a robust and reproducible workflow for the extraction and purification of the total alkaloid fraction, from which this compound can then be isolated.

General Workflow for Alkaloid Extraction and Isolation

The overall process involves an initial extraction of the raw plant material, followed by an acid-base liquid-liquid extraction to isolate the basic alkaloids, and finally, chromatographic separation to resolve the individual stereoisomers.

Detailed Protocol: Acid-Base Extraction of Yohimbine Alkaloids

This protocol is a classic and effective method for separating alkaloids from neutral and acidic compounds in the plant extract. The basic nitrogen atom of the indole alkaloid structure is the key to this separation.

Materials:

-

Dried and powdered plant material (P. yohimbe bark or Rauwolfia species)

-

Methanol or Ethanol (ACS grade)

-

Hydrochloric acid (HCl), 1M

-

Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH), concentrated

-

Dichloromethane (DCM) or Chloroform (CHCl₃)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Rotary evaporator

-

Separatory funnel

-

pH meter or pH paper

Procedure:

-

Extraction: a. Macerate or perform Soxhlet extraction on the powdered plant material with methanol or ethanol for several hours. b. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Acidification: a. Dissolve the crude extract in 1M HCl. This will protonate the basic alkaloids, making them soluble in the aqueous acidic solution. b. Filter the acidic solution to remove any precipitated non-alkaloidal material.

-

Extraction of Neutral and Acidic Compounds: a. Transfer the acidic solution to a separatory funnel and wash it several times with DCM or CHCl₃. b. The neutral and acidic compounds will partition into the organic layer, while the protonated alkaloids remain in the aqueous layer. Discard the organic layer.

-

Basification and Extraction of Alkaloids: a. Carefully add concentrated NH₄OH or NaOH to the aqueous layer to raise the pH to approximately 9-10. This deprotonates the alkaloids, making them basic and soluble in organic solvents. b. Extract the basified aqueous solution multiple times with DCM or CHCl₃. c. Combine the organic layers.

-

Drying and Concentration: a. Dry the combined organic extract over anhydrous Na₂SO₄. b. Filter and concentrate the dried extract under reduced pressure to yield the crude alkaloid fraction.

The Art of Separation: Stereoselective Chromatography

The crude alkaloid fraction is a mixture of yohimbine and its stereoisomers. The separation of these diastereomers is a challenging but critical step, achievable through high-performance liquid chromatography (HPLC), particularly with the use of chiral stationary phases.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the method of choice for the analytical and preparative separation of yohimbine stereoisomers. Polysaccharide-based chiral stationary phases (CSPs) have shown excellent performance in resolving these closely related compounds.

Instrumentation and Columns:

-

A standard HPLC system with a UV detector is suitable.

-

Analytical Columns: Chiralcel OD-H, Chiralpak AD-H, or similar polysaccharide-based columns.

-

Preparative Columns: For isolating larger quantities of this compound, a preparative-scale version of the analytical column is required.

Typical Mobile Phase Conditions: The optimal mobile phase is determined empirically but often consists of a mixture of a non-polar solvent and an alcohol.

| Parameter | Typical Conditions |

| Stationary Phase | Polysaccharide-based (e.g., cellulose or amylose derivatives) |

| Mobile Phase | n-Hexane/Isopropanol (e.g., 90:10 v/v) with a small amount of a basic modifier like diethylamine (e.g., 0.1%) to improve peak shape |

| Flow Rate | Analytical: 0.5 - 1.5 mL/min; Preparative: 10 - 50 mL/min |

| Detection | UV at 229 nm or 280 nm |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Rationale for Methodological Choices:

-

Chiral Stationary Phase: The intricate three-dimensional structure of the polysaccharide-based CSP creates chiral pockets that interact differently with the enantiomers and diastereomers of the yohimbine alkaloids, leading to differential retention times and, thus, separation.

-

Mobile Phase Composition: The ratio of the non-polar solvent to the alcohol influences the polarity of the mobile phase and, consequently, the retention of the analytes. The basic modifier helps to suppress the ionization of the basic alkaloids, leading to sharper, more symmetrical peaks.

Unmasking the Isomer: Spectroscopic Characterization

Once isolated, the identity and purity of this compound must be unequivocally confirmed. This is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed stereochemistry of the yohimbine alkaloids. 1H and 13C NMR, along with 2D techniques like COSY and HSQC, allow for the assignment of all protons and carbons in the molecule. The chemical shifts and coupling constants are highly sensitive to the stereochemical environment and provide a unique fingerprint for each isomer.[4]

Key Differentiating Features in the 1H NMR Spectrum: While a full spectral assignment is beyond the scope of this guide, certain key proton signals are particularly useful for distinguishing this compound from yohimbine. The chemical shifts of the protons at the chiral centers, especially C3, C15, C16, C17, and C20, and their coupling patterns, are diagnostic. For instance, the coupling constants between adjacent protons can reveal their dihedral angles and thus their relative stereochemistry.

| Stereoisomer | Key Differentiating Proton Signals (Illustrative) |

| Yohimbine | Specific chemical shifts and coupling constants for protons at C3, C15, C16, C17, and C20. |

| This compound | Distinctly different chemical shifts and coupling patterns for the same protons compared to yohimbine, reflecting the change in stereochemistry at C16. |

Note: For definitive identification, comparison with authenticated reference spectra is essential.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. While yohimbine and its stereoisomers have the same molecular weight, subtle differences in their fragmentation patterns under techniques like tandem mass spectrometry (MS/MS) can sometimes be observed. The primary utility of MS in this context is to confirm the molecular formula (C₂₁H₂₆N₂O₃) and to identify the compound in complex mixtures when coupled with a separation technique like HPLC (LC-MS).[5]

Typical Fragmentation Pattern: The electron ionization (EI) or electrospray ionization (ESI) mass spectrum of yohimbine and its isomers typically shows a prominent molecular ion peak ([M]⁺ or [M+H]⁺). Common fragment ions arise from the cleavage of the C and D rings of the yohimbane skeleton.

The Biological Signature: Comparative Pharmacology

The subtle differences in the stereochemistry of the yohimbine alkaloids translate into significant variations in their pharmacological profiles.[6] Yohimbine is primarily known as a selective antagonist of α2-adrenergic receptors.[7] However, it also interacts with other adrenergic and serotonergic receptor subtypes.[1] this compound shares this general profile but exhibits its own unique pattern of receptor affinities and functional activities.

Adrenergic Receptor Binding

Both yohimbine and this compound are antagonists at α2-adrenergic receptors. However, their affinities for the different subtypes (α2A, α2B, and α2C) can vary. This subtype selectivity is a crucial factor in determining their overall physiological effects and potential therapeutic applications.

| Stereoisomer | α2A-Adrenergic Receptor Affinity (Ki, nM) | α2B-Adrenergic Receptor Affinity (Ki, nM) | α2C-Adrenergic Receptor Affinity (Ki, nM) |

| Yohimbine | ~1.4 | ~7.1 | ~0.88 |

| This compound | Data varies, but generally shows a distinct affinity profile compared to yohimbine. | Data varies. | Data varies. |

Note: The binding affinities can vary depending on the experimental conditions and the radioligand used.[1]

Serotonergic Receptor Interactions

In addition to their effects on the adrenergic system, yohimbine alkaloids also interact with various serotonin (5-HT) receptors.[1] The specific binding profile of this compound at different 5-HT receptor subtypes is an area of ongoing research and may hold the key to understanding its unique pharmacological effects. These interactions could contribute to its effects on mood, cognition, and other central nervous system functions.

Conclusion and Future Directions

This compound, a fascinating stereoisomer of yohimbine, represents a compelling target for natural product chemists and pharmacologists. This guide has provided a comprehensive overview of the key technical aspects of its discovery, isolation, and characterization. The successful isolation and purification of this compound pave the way for a more thorough investigation of its therapeutic potential.

Future research should focus on:

-

Comprehensive Pharmacological Profiling: A head-to-head comparison of the binding affinities and functional activities of all major yohimbine stereoisomers at a wide range of adrenergic and serotonergic receptor subtypes.

-

In Vivo Studies: Elucidation of the in vivo effects of pure this compound to understand its pharmacokinetic and pharmacodynamic properties.

-

Structure-Activity Relationship (SAR) Studies: The yohimbine scaffold provides an excellent template for the design of novel, more selective, and potent ligands for various G-protein coupled receptors.

By continuing to unravel the complexities of the yohimbine stereoisomers, the scientific community can unlock new avenues for the development of innovative therapeutics for a wide range of human diseases.

References

-

A literature perspective on the pharmacological applications of yohimbine. (2022). Journal of Ethnopharmacology. [Link]

-

yohimbine: Topics by Science.gov. Science.gov. [Link]

-

Qualitative and quantitative determination of yohimbine in authentic yohimbe bark and in commercial aphrodisiacs by HPLC-UV-API/MS methods. (2009). Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Synthesis of Conformationally Liberated Yohimbine Analogues and Evaluation of Cytotoxic Activity. (2021). ACS Omega. [Link]

-

Scientific assessment of yohimbe (Pausinystalia yohimbe). (2013). EFSA Journal. [Link]

-

Yohimbine | C21H26N2O3 | CID 8969. PubChem. [Link]

-

Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk? (2023). Molecules. [Link]

-

Estimation of yohimbine base in complex mixtures by quantitative HPTLC application. (2017). Journal of Taibah University for Science. [Link]

-

Ergogenic and Sympathomimetic Effects of Yohimbine: A Review. (2024). Nutrients. [Link]

-

Yohimbine as a serotonergic agent: evidence from receptor binding and drug discrimination. (1992). The Journal of Pharmacology and Experimental Therapeutics. [Link]

Sources

- 1. Yohimbine | C21H26N2O3 | CID 8969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. yohimbine: Topics by Science.gov [science.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Biosynthesis Pathway of Yohimbine Isomers

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Yohimbine and its stereoisomers, a class of pentacyclic monoterpenoid indole alkaloids (MIAs), exhibit a remarkable diversity of pharmacological activities, primarily centered around their interaction with adrenergic receptors. This guide provides a comprehensive technical overview of the biosynthetic pathway leading to yohimbine and its key isomers, including rauwolscine, corynanthine, and pseudoyohimbine. We will delve into the enzymatic cascade, from the foundational precursors to the stereochemically complex yohimbane core, with a focus on the key enzymes that dictate the formation of these distinct stereoisomers. This document is intended to serve as a resource for researchers in natural product synthesis, metabolic engineering, and drug discovery, providing both a robust theoretical framework and detailed experimental protocols to facilitate further investigation and exploitation of this fascinating biosynthetic pathway.

Introduction: The Significance of Yohimbine and its Isomers

Yohimbine is an indole alkaloid originally isolated from the bark of the Central African tree Pausinystalia yohimbe and is also found in plants of the Rauwolfia genus. It is most widely recognized for its activity as a selective α2-adrenergic receptor antagonist, which leads to an increase in sympathetic nervous system activity and the release of norepinephrine.[1][2] This mechanism of action underpins its traditional and clinical use in treating erectile dysfunction.[3]

The yohimbane skeleton is characterized by a pentacyclic structure with five chiral centers, giving rise to a number of stereoisomers.[4] These isomers, while structurally similar, can exhibit distinct pharmacological profiles due to their differential binding affinities for various receptors. The primary isomers of interest include:

-

Yohimbine: The most well-known isomer, a potent α2-adrenergic antagonist.

-

Rauwolscine (α-yohimbine): An isomer with a similar pharmacological profile to yohimbine.

-

Corynanthine: Another diastereomer with α2-adrenergic blocking activity.

-

Pseudoyohimbine: A stereoisomer with its own unique pharmacological properties.

The diverse bioactivities of these closely related molecules make their biosynthetic pathway a compelling target for study. A thorough understanding of the enzymes and mechanisms involved in their formation opens avenues for metabolic engineering to enhance the production of specific, high-value isomers in plant or microbial systems, as well as providing inspiration for novel synthetic strategies in drug development.

The Core Biosynthetic Pathway: From Primary Metabolism to the Yohimbane Scaffold

The biosynthesis of all monoterpenoid indole alkaloids, including the yohimbine family, begins with the convergence of two major metabolic pathways: the shikimate pathway, which provides the indole component, and the methylerythritol phosphate (MEP) pathway, which yields the monoterpenoid portion.[5]

Formation of the Universal Precursor: Strictosidine

The initial committed step in MIA biosynthesis is the condensation of tryptamine, derived from the amino acid tryptophan, and secologanin, a secoiridoid monoterpene.[6] This crucial reaction is catalyzed by the enzyme Strictosidine Synthase (STR) .[7][8]

-

Tryptamine Biosynthesis: The journey begins with the amino acid tryptophan, which is decarboxylated by Tryptophan Decarboxylase (TDC) to yield tryptamine.[6]

-

Secologanin Biosynthesis: The monoterpenoid precursor, geranyl diphosphate (GPP), derived from the MEP pathway, undergoes a multi-step enzymatic conversion to form secologanin.

-

The Pictet-Spengler Reaction: STR facilitates a highly stereospecific Pictet-Spengler reaction between tryptamine and secologanin to produce strictosidine , the universal precursor for thousands of MIAs.[5][7] This reaction establishes the crucial C-3 stereochemistry in the α-orientation.[6]

The Gateway to Diversity: The Strictosidine Aglycone

Following its synthesis, strictosidine is deglycosylated by the enzyme Strictosidine β-D-Glucosidase (SGD) .[6] This hydrolysis event generates the highly reactive and unstable strictosidine aglycone. This intermediate is a critical branch point in the MIA pathway, capable of spontaneously rearranging into several different intermediates, including 4,21-dehydrogeissoschizine, which serves as the precursor to the yohimbane alkaloids.[6]

The Heart of Stereoisomerism: The Yohimbane Synthase

Recent research has identified a pivotal enzyme in the formation of the yohimbane core: Yohimbane Synthase (YOS) . This enzyme, characterized from Rauvolfia tetraphylla, is a member of the medium-chain dehydrogenase/reductase (MDR) superfamily.[1]

YOS acts on the intermediate 4,21-dehydrogeissoschizine, catalyzing a cyclization and subsequent reduction to produce a mixture of yohimbane diastereomers, including yohimbine, rauwolscine, and corynanthine.[1] The ability of a single enzyme to generate multiple stereoisomers is a fascinating aspect of this pathway and a key area for further research. It is hypothesized that the conformational flexibility of the substrate within the enzyme's active site and the precise mechanism of hydride delivery during the reduction step contribute to the formation of different isomers.

The discovery of YOS provides a critical molecular tool for understanding and potentially manipulating the production of specific yohimbine isomers. The stereoselectivity of this and other related MDRs is a subject of ongoing investigation, with the potential to engineer enzymes with tailored product specificities.

Visualization of the Yohimbine Biosynthesis Pathway

Caption: The biosynthesis pathway of yohimbine isomers.

Experimental Protocols for Pathway Elucidation

This section provides detailed methodologies for key experiments in the study of the yohimbine biosynthesis pathway. These protocols are designed to be self-validating and are grounded in established biochemical and molecular biology techniques.

Protocol for Heterologous Expression and Purification of Yohimbane Synthase (YOS) in Saccharomyces cerevisiae

This protocol describes the expression of a candidate YOS gene in yeast, a robust system for producing functional plant enzymes, followed by its purification for in vitro characterization.[2][9]

I. Gene Cloning and Yeast Transformation

-

Gene of Interest Isolation: Isolate the full-length cDNA of the candidate YOS gene from Rauvolfia spp. using RT-PCR with gene-specific primers.[6]

-

Vector Integration: Clone the YOS cDNA into a yeast expression vector (e.g., pYES-DEST52) containing a suitable promoter (e.g., galactose-inducible GAL1 promoter) and a selection marker (e.g., URA3).[10]

-

E. coli Amplification: Transform the construct into E. coli for plasmid amplification and sequence verification.[6]

-

Yeast Transformation: Transform the verified plasmid into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate/polyethylene glycol method.

-

Colony Selection: Select transformed yeast colonies on synthetic complete medium lacking uracil (SC-Ura).[6]

II. Protein Expression and Cell Lysis

-

Starter Culture: Inoculate a single colony of transformed yeast into 50 mL of SC-Ura medium with 2% glucose and grow overnight at 30°C with shaking.

-

Induction Culture: Inoculate the starter culture into 1 L of SC-Ura medium with 2% raffinose to an OD600 of 0.4 and grow at 30°C until the OD600 reaches 1.0.

-

Protein Expression Induction: Induce protein expression by adding galactose to a final concentration of 2% and continue to culture for 16-24 hours at 20-30°C.

-

Cell Harvesting: Harvest the yeast cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

-

Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail). Lyse the cells using glass beads or a high-pressure homogenizer.

-

Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris. The supernatant contains the crude recombinant protein.

III. Protein Purification

-

Affinity Chromatography: If the YOS protein is tagged (e.g., with a His-tag), purify the protein using an appropriate affinity resin (e.g., Ni-NTA agarose).

-

Elution: Elute the bound protein using an imidazole gradient.

-

Desalting: Desalt the purified protein into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column.

-

Purity Assessment: Analyze the purity of the recombinant protein by SDS-PAGE.

Protocol for In Vitro Enzyme Assay of Yohimbane Synthase (YOS)

This protocol outlines the procedure to determine the enzymatic activity and product profile of the purified recombinant YOS.

I. Reagents and Solutions

-

Enzyme: Purified recombinant YOS (approximately 0.1-1 µg per reaction).

-

Substrate: 4,21-Dehydrogeissoschizine (can be synthesized or isolated). Prepare a stock solution in a suitable solvent (e.g., DMSO).

-

Cofactor: NADPH (1 mM final concentration).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5.

-

Stop Solution: Ethyl acetate.

-

Standards: Authentic standards of yohimbine, rauwolscine, corynanthine, and other potential isomers for LC-MS/MS analysis.

II. Assay Procedure

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, NADPH, and the substrate.

-

Enzyme Initiation: Initiate the reaction by adding the purified YOS enzyme. The final reaction volume should be 100-200 µL.

-

Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

-

Reaction Quenching: Stop the reaction by adding an equal volume of ethyl acetate and vortexing vigorously.

-

Product Extraction: Centrifuge to separate the phases and carefully collect the upper ethyl acetate layer containing the alkaloid products.

-

Drying and Reconstitution: Evaporate the ethyl acetate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of methanol for analysis.

III. Product Analysis

-

LC-MS/MS Analysis: Analyze the reaction products by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Compound Identification: Identify the yohimbine isomers produced by comparing their retention times and mass fragmentation patterns with those of the authentic standards.

-

Quantification: Quantify the products by generating a standard curve for each isomer.

Protocol for Metabolite Profiling of Yohimbine Isomers in Plant Tissues

This protocol details the extraction and analysis of yohimbine isomers from plant material, such as Rauvolfia leaves or roots, to determine the in vivo accumulation of these alkaloids.

I. Sample Preparation

-

Harvesting and Quenching: Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Lyophilization and Grinding: Lyophilize the frozen tissue to dryness and grind to a fine powder.

II. Metabolite Extraction

-

Solvent Extraction: Extract a known weight of the powdered tissue (e.g., 100 mg) with an acidic methanol solution (e.g., 80% methanol with 0.1% formic acid).

-

Sonication and Centrifugation: Sonicate the mixture for 30 minutes and then centrifuge at 14,000 x g for 15 minutes.

-

Supernatant Collection: Collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction.

-

Filtration: Filter the pooled supernatants through a 0.22 µm filter before analysis.

III. HPLC or LC-MS/MS Analysis

-

Chromatographic Separation: Separate the extracted alkaloids using a reverse-phase C18 column with a suitable mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Detection and Quantification: Detect and quantify the yohimbine isomers using a UV detector (at ~280 nm) or a mass spectrometer, by comparing with authentic standards.[11]

Protocol for Virus-Induced Gene Silencing (VIGS) in Catharanthus roseus

VIGS is a powerful reverse genetics tool to study gene function in plants by transiently silencing the expression of a target gene.[12][13] This protocol is adapted for studying genes in the yohimbine biosynthesis pathway in C. roseus.

I. VIGS Construct Preparation

-

Fragment Selection: Select a 200-400 bp fragment of the target gene (e.g., YOS) that is unique to this gene to avoid off-target silencing.

-

Vector Ligation: Clone the gene fragment into the Tobacco Rattle Virus (TRV)-based VIGS vector pTRV2.

-

Bacterial Transformation: Transform the pTRV2-gene construct and the pTRV1 vector separately into Agrobacterium tumefaciens (e.g., strain GV3101).

II. Agroinfiltration

-

Bacterial Culture: Grow separate overnight cultures of Agrobacterium containing pTRV1 and pTRV2-gene.

-

Cell Preparation: Pellet the bacteria and resuspend in infiltration buffer (e.g., 10 mM MES pH 5.6, 10 mM MgCl2, 200 µM acetosyringone) to an OD600 of 1.5.

-

Co-infiltration: Mix the pTRV1 and pTRV2-gene bacterial suspensions in a 1:1 ratio.

-

Plant Infiltration: Infiltrate the undersides of the leaves of 2-3 week old C. roseus seedlings with the Agrobacterium mixture using a needleless syringe.

III. Post-Infiltration and Analysis

-

Plant Growth: Grow the infiltrated plants under controlled conditions (e.g., 22-25°C, 16h light/8h dark cycle) for 2-3 weeks to allow for systemic silencing.

-

Phenotypic Observation: Observe the plants for any visible phenotypes. A pTRV2-PDS (phytoene desaturase) construct can be used as a positive control for silencing, which results in photobleaching of the leaves.

-

Gene Silencing Confirmation: Quantify the transcript levels of the target gene in the silenced plants using qRT-PCR to confirm successful silencing.

-

Metabolite Analysis: Perform metabolite profiling of the silenced and control plants (infiltrated with empty pTRV2) as described in Protocol 5.3 to assess the impact of gene silencing on the accumulation of yohimbine isomers.

Data Presentation and Interpretation

Quantitative Data Summary

| Parameter | Yohimbine | Rauwolscine | Corynanthine |

| Molecular Formula | C₂₁H₂₆N₂O₃ | C₂₁H₂₆N₂O₃ | C₂₁H₂₆N₂O₃ |

| Molar Mass ( g/mol ) | 354.44 | 354.44 | 354.44 |

| Typical Retention Time (min) | 12.5 | 13.2 | 11.8 |

| Key MS/MS Fragments (m/z) | 295, 223, 144 | 295, 223, 144 | 295, 223, 144 |

* Values are illustrative and will vary depending on the specific chromatographic and mass spectrometric conditions used.

Causality and Self-Validation in Experimental Design

The experimental protocols provided are designed with internal controls and validation steps to ensure the trustworthiness of the results.

-

Heterologous Expression: The use of an empty vector control in yeast expression experiments is crucial to confirm that any observed enzymatic activity is due to the expressed protein of interest and not endogenous yeast enzymes. SDS-PAGE analysis at each step of purification validates the successful isolation of the target protein.

-

Enzyme Assays: "Boiled enzyme" controls, where the enzyme is denatured before being added to the reaction, are essential to demonstrate that the observed product formation is the result of enzymatic catalysis and not spontaneous chemical conversion. The use of authentic standards is non-negotiable for the accurate identification and quantification of reaction products.

-

Metabolite Profiling: The inclusion of internal standards during extraction and analysis helps to account for variations in extraction efficiency and instrument response, leading to more accurate quantification.

-

Virus-Induced Gene Silencing: The use of an empty vector control and a positive control (e.g., PDS) are critical for validating the VIGS experiment. The correlation between the reduction in target gene expression (confirmed by qRT-PCR) and the predicted change in the metabolite profile provides strong evidence for the in vivo function of the gene.

Future Directions and Applications

The elucidation of the yohimbine biosynthesis pathway is far from complete. Key areas for future research include:

-

Characterization of Downstream Enzymes: Identifying and characterizing the enzymes responsible for the final tailoring steps of the yohimbane core, such as hydroxylases and methyltransferases, will provide a more complete picture of the pathway.

-

Regulatory Mechanisms: Understanding how the expression of the biosynthetic genes is regulated in the plant will be crucial for developing effective metabolic engineering strategies.

-

Enzyme Engineering: The stereoselectivity of YOS and other MDRs can be explored and potentially altered through protein engineering to favor the production of a single, desired isomer.

-

Synthetic Biology: The entire yohimbine biosynthesis pathway could be reconstituted in a microbial host, such as S. cerevisiae or E. coli, to create a sustainable and scalable platform for the production of these valuable alkaloids.

Conclusion

The biosynthesis of yohimbine and its isomers is a testament to the intricate and elegant chemistry of the plant kingdom. The convergence of primary metabolic pathways to form a universal precursor, followed by the stereochemically diverse cyclization and reduction reactions, provides a fascinating case study in natural product biosynthesis. The experimental approaches outlined in this guide offer a roadmap for researchers to further unravel the complexities of this pathway. By combining molecular biology, enzymology, and analytical chemistry, we can continue to unlock the secrets of how nature synthesizes these pharmacologically important molecules, paving the way for their enhanced production and the development of novel therapeutics.

References

-

A concise, enantioselective approach for the synthesis of yohimbine alkaloids. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

Enantioselective Syntheses of Yohimbine Alkaloids: Proving Grounds for New Catalytic Transformations. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

A Tight-Knit Family: The Medium-Chain Dehydrogenase/Reductases of Monoterpene Indole Alkaloid Biosynthesis. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

A literature perspective on the pharmacological applications of yohimbine. (2022). Taylor & Francis Online. Retrieved January 24, 2026, from [Link]

-

Collective total synthesis of stereoisomeric yohimbine alkaloids. (2024). National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

Yeast Heterologous Expression Systems for the Study of Plant Membrane Proteins. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

Enzyme expression in bacteria and yeasts. (n.d.). Fraunhofer-Gesellschaft. Retrieved January 24, 2026, from [Link]

-

Enzyme Analysis. (n.d.). G-Biosciences. Retrieved January 24, 2026, from [Link]

-

The key steps in the expression of heterologous protein in yeast cells. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

How to Perform a Standard Enzyme Activity Assay?. (2025). Patsnap Synapse. Retrieved January 24, 2026, from [Link]

-

Enzyme Assay Protocol. (n.d.). University of California, San Diego. Retrieved January 24, 2026, from [Link]

-

3D-Structure and function of strictosidine synthase--the key enzyme of monoterpenoid indole alkaloid biosynthesis. (2000). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Protocol for enzyme assays. (n.d.). The Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

-

A virus-induced gene silencing approach to understanding alkaloid metabolism in Catharanthus roseus. (2011). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Plant Sample Preparation for Metabolomics, Lipidomics, Ionomics, Fluxomics, and Peptidomics. (2024). MDPI. Retrieved January 24, 2026, from [Link]

-

The Amaryllidaceae alkaloids: biosynthesis and methods for enzyme discovery. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

A liquid chromatographic procedure for the analysis of yohimbine in equine serum and urine. (1993). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Estimation of yohimbine base in complex mixtures by quantitative HPTLC application. (n.d.). CORE. Retrieved January 24, 2026, from [Link]

-

Discovering dynamic plant enzyme complexes in yeast for novel alkaloid pathway identification from a medicinal plant kratom. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

Strictosidine synthase. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

-

A virus-induced gene silencing approach to understanding alkaloid metabolism in Catharanthus roseus. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

- Method for extracting yohimbine hydrochloride from yohimbe barks. (2013). Google Patents.

-

Optimization of virus-induced gene silencing in Catharanthus roseus. (2014). Ovid. Retrieved January 24, 2026, from [Link]

-

Improved virus-induced gene silencing allows discovery of a serpentine synthase gene in Catharanthus roseus. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

Qualitative and quantitative determination of yohimbine in authentic yohimbe bark and in commercial aphrodisiacs by HPLC-UV-API/ MS methods. (2003). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Characterization and quantitation of yohimbine and its analogs in botanicals and dietary supplements using LC/QTOF-MS and LC/QQQ-MS for determination of the presence of bark extract and yohimbine adulteration. (2015). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

DETERMINATION OF SOME PROHIBITED SUBSTANCES IN FOOD SUPPLEMENTS USING HPLC WITH MS OR UV DETECTION – VIEW ON CURRENT DEVELOPME. (2020). Journal of Chemical Technology and Metallurgy. Retrieved January 24, 2026, from [Link]

-

How is Yohimbine Hydrochloride Mechanism of Action?. (2024). Patsnap Synapse. Retrieved January 24, 2026, from [Link]

Sources

- 1. How to Perform a Standard Enzyme Activity Assay? [synapse.patsnap.com]

- 2. Yeast Heterologous Expression Systems for the Study of Plant Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovering dynamic plant enzyme complexes in yeast for novel alkaloid pathway identification from a medicinal plant kratom - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plant Sample Preparation for Metabolomics, Lipidomics, Ionomics, Fluxomics, and Peptidomics [mdpi.com]

- 5. CN102863439A - Method for extracting yohimbine hydrochloride from yohimbe barks - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. Enzyme expression in bacteria and yeasts - Fraunhofer IGB [igb.fraunhofer.de]

- 10. Yeast Heterologous Expression Systems for the Study of Plant Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Qualitative and quantitative determination of yohimbine in authentic yohimbe bark and in commercial aphrodisiacs by HPLC-UV-API/ MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A virus-induced gene silencing approach to understanding alkaloid metabolism in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Improved virus-induced gene silencing allows discovery of a serpentine synthase gene in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of β-Yohimbine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of β-yohimbine, an indole alkaloid and a stereoisomer of yohimbine. While often discussed in the context of its more prevalent isomer, β-yohimbine possesses a unique stereochemistry that influences its physicochemical characteristics and potential pharmacological activity. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study and application of this compound. We will delve into its structural and chemical identity, key physical properties, spectral characteristics, and the analytical methodologies pertinent to its characterization. The causality behind experimental choices and the importance of self-validating protocols are emphasized to ensure scientific integrity.

Introduction: The Significance of Stereochemistry in the Yohimbine Alkaloid Family

The yohimbine alkaloids, extracted primarily from the bark of the Pausinystalia yohimbe tree, represent a class of pharmacologically active indole alkaloids. This family includes several stereoisomers, such as yohimbine, corynanthine, and the subject of this guide, β-yohimbine.[1] Each isomer, while sharing the same molecular formula, exhibits distinct three-dimensional arrangements of atoms, which in turn dictates their interaction with biological targets and their overall physicochemical behavior. β-Yohimbine, also known as amsonine, is a critical component to consider in the analysis of yohimbe bark extracts and in the development of related pharmaceutical agents.[1] Understanding its specific properties is paramount for accurate quantification, stability assessment, and the elucidation of its pharmacological profile.

Chemical Identity and Structure

A precise understanding of a molecule's structure is the bedrock of all subsequent physicochemical analysis. The unique spatial arrangement of functional groups in β-yohimbine governs its polarity, reactivity, and spectral signature.

Nomenclature and Identification

-

Systematic (IUPAC) Name: Methyl (1S,15R,18R,19S,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate

-

Common Names: β-Yohimbine, Amsonine, (-)-β-Yohimbine[2]

Molecular Formula and Weight

The elemental composition and resulting molecular weight are fundamental parameters for stoichiometric calculations and mass spectrometry analysis.

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₂₆N₂O₃ | [2] |

| Molecular Weight | 354.44 g/mol | [2] |

Stereochemistry

β-Yohimbine is a diastereomer of yohimbine, differing in the stereochemical configuration at specific chiral centers. This distinction is crucial as it can lead to significant differences in biological activity and receptor binding affinity. The InChI and SMILES notations provide a standardized, machine-readable representation of its three-dimensional structure.

-

InChI: InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15-,17-,18+,19+/m0/s1[2]

-

SMILES: C(OC)(=O)[C@@H]1[C@]2(C[C@]3(C4=C(C=5C(N4)=CC=CC5)CCN3C[C@@]2(CC[C@H]1O)[H])[H])[H][2]

Physical Properties

The physical properties of β-yohimbine are critical for its handling, formulation, and understanding its behavior in various experimental and physiological environments.

General Appearance

β-Yohimbine is typically a white to off-white crystalline powder.[2] This macroscopic property is an initial indicator of purity.

Melting Point

The melting point is a key indicator of purity. For yohimbine, the melting point is reported to be 241 °C.[3] Specific data for highly purified β-yohimbine is less commonly reported and may vary slightly.

Solubility

Solubility is a critical parameter for drug development, influencing bioavailability and the choice of solvents for analytical and formulation purposes. β-Yohimbine exhibits moderate solubility in water and is more soluble in organic solvents.[2] The solubility of the parent yohimbine is reported as 0.348 g/L in water.[3]

Acidity (pKa)

The pKa value indicates the ionization state of a molecule at a given pH, which affects its solubility, permeability, and receptor interactions. As an indole alkaloid, the basicity of the nitrogen atoms is a key characteristic. The pKa of yohimbine is reported to be in the range of 6-7.5, indicating it is a weak base.[4]

Spectroscopic Properties

Spectroscopic analysis provides a fingerprint of the molecular structure, enabling identification, quantification, and structural elucidation. The data presented here is largely for the yohimbine structure, which is expected to be very similar for its stereoisomers, with minor shifts in NMR being the most prominent difference.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for the quantitative analysis of β-yohimbine. The indole chromophore is responsible for its characteristic absorption profile. Yohimbine exhibits absorption maxima at approximately 221 nm and 281 nm, with a shoulder at 358 nm.[5]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. Key vibrational bands for yohimbine include:

-

N-H stretch (indole): around 3514 cm⁻¹

-

C-H stretch (aliphatic and aromatic): 2900-3100 cm⁻¹

-

C=O stretch (ester): around 1718 cm⁻¹

-

C=C stretch (aromatic): 1400-1600 cm⁻¹[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure and stereochemistry of molecules. While specific assignments for β-yohimbine require a dedicated study, the general regions for proton (¹H) and carbon-¹³ (¹³C) signals for the yohimbine scaffold are well-established.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and fragmentation pattern of β-yohimbine, aiding in its identification and structural confirmation. The electrospray ionization (ESI) mass spectrum of yohimbine typically shows a pronounced protonated molecular ion [M+H]⁺ at m/z 355.

Stability and Degradation

Understanding the stability of β-yohimbine is crucial for its storage, handling, and the development of stable formulations.

-

Light Sensitivity: Yohimbine alkaloids are known to be sensitive to light and should be stored in light-resistant containers.

-

pH Stability: Yohimbine is reported to be remarkably stable at very low pH due to intramolecular hydrogen bonding. Hydrolysis of the ester group to form the corresponding carboxylic acid is a primary degradation pathway, particularly around neutral pH.

Experimental Protocols

The following section outlines generalized, yet detailed, experimental protocols that can be adapted for the characterization of β-yohimbine. These protocols are designed to be self-validating and are based on established methodologies for the analysis of alkaloids.

Workflow for Purity Determination and Separation of Stereoisomers

Caption: High-level workflow for the purification and analysis of β-yohimbine.

Step-by-Step Methodology for HPLC Separation:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid to ensure good peak shape.

-

Column: Employ a high-resolution reverse-phase C18 column.

-

Injection: Inject the dissolved sample onto the column.

-

Gradient Elution: Run a linear gradient to effectively separate the different yohimbine isomers.

-

Detection: Monitor the elution profile using a UV detector at a wavelength where the indole chromophore absorbs strongly (e.g., 280 nm).

-

Data Analysis: Integrate the peak areas to determine the relative purity and quantify the amount of β-yohimbine.

Protocol for Solubility Determination

Caption: Standard protocol for determining the equilibrium solubility of β-yohimbine.

Step-by-Step Methodology for Solubility Determination:

-

Sample Preparation: Add an excess amount of β-yohimbine to a known volume of the solvent of interest (e.g., water, ethanol, buffer at a specific pH).

-

Equilibration: Agitate the suspension at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of dissolved β-yohimbine using a validated analytical method such as HPLC-UV.

-

Calculation: Calculate the solubility in units of g/L or mol/L.

Conclusion

This technical guide has synthesized the available data on the physical and chemical properties of β-yohimbine, providing a foundational resource for the scientific community. While much of the detailed experimental data is for the more common yohimbine isomer, the provided information and protocols offer a robust framework for the specific characterization of β-yohimbine. A thorough understanding of its unique stereochemistry and physicochemical properties is indispensable for advancing research into its potential therapeutic applications and ensuring the quality and consistency of products containing this alkaloid.

References

-

Scientific assessment of yohimbe (Pausinystalia yohimbe). EFSA Panel on Food Additives and Nutrient Sources added to Food (ANS). Available at: [Link]

-

Yohimbine. PubChem. National Center for Biotechnology Information. Available at: [Link]

- Adel-Kader, M. S., et al. (2017). Estimation of yohimbine base in complex mixtures by quantitative HPTLC application. Pakistan Journal of Pharmaceutical Sciences, 30(1), 149-154.

-

Khan, I., & Abourashed, E. A. (2022). A literature perspective on the pharmacological applications of yohimbine. Molecules, 27(20), 7013. Available at: [Link]

Sources

- 1. food.ec.europa.eu [food.ec.europa.eu]

- 2. CAS 549-84-8: β-Yohimbine | CymitQuimica [cymitquimica.com]

- 3. Yohimbine | C21H26N2O3 | CID 8969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. applications.emro.who.int [applications.emro.who.int]

An In-Depth Technical Guide to the Receptor Binding Affinity and Selectivity of Beta-Yohimbine

Introduction

Beta-yohimbine, an indole alkaloid and a stereoisomer of yohimbine, is a critical pharmacological tool for researchers investigating the adrenergic system. Its primary significance lies in its activity as an antagonist of α2-adrenergic receptors (α2-ARs). Understanding the nuances of its binding affinity (the strength of the interaction with a receptor) and selectivity (the degree to which it binds to a specific receptor type over others) is paramount for accurate experimental design and interpretation in neuroscience, cardiovascular research, and drug development. This guide provides a detailed examination of this compound's receptor binding profile, outlines the methodologies used for its characterization, and offers insights into the practical application of this knowledge.

Part 1: The Pharmacological Core: Receptor Binding and Selectivity Profile

This compound's pharmacological identity is defined by its high affinity and selectivity for the α2-adrenergic receptor family. This interaction is antagonistic, meaning it blocks the receptor and prevents its activation by endogenous agonists like norepinephrine.[1][2] This blockade disrupts the negative feedback loop that normally inhibits norepinephrine release from presynaptic neurons, leading to increased sympathetic outflow.[1][2]

Primary Targets: α2-Adrenergic Receptors

The α2-AR family consists of three subtypes: α2A, α2B, and α2C. This compound, like its parent compound yohimbine, exhibits high affinity for all three subtypes, but with notable differences in preference. This subtype selectivity is a crucial factor in its overall physiological effect. While specific Ki values for this compound are less commonly reported than for yohimbine, the general profile is well-understood. For yohimbine, binding affinities are in the low nanomolar range, indicating a very strong interaction.[3][4] The rank order of affinity for yohimbine is generally α2C > α2A > α2B.[3][4]

Initial studies have shown that yohimbine is approximately 4-fold more selective for the human α2C-adrenoceptor compared to the α2A subtype, and 15-fold more selective for α2C over the α2B subtype.[5] This preferential binding to the α2C subtype is a key characteristic that researchers can leverage.

The Selectivity Landscape: Beyond Alpha-2 Receptors

A compound's utility is defined as much by where it doesn't bind as by where it does. This compound demonstrates significant selectivity for α2-ARs over α1-ARs.[1] However, it is not entirely exclusive. At higher concentrations, its activity at other monoaminergic receptors becomes relevant.

The known binding hierarchy for yohimbine is: α2-AR > 5-HT1A > 5-HT1B > 5-HT1D > Dopamine D3 > Dopamine D2 .[3][4] It also shows some affinity for serotonin (5-HT) receptors, specifically 5-HT1A, 5-HT1B, and 5-HT1D, as well as dopamine D2 and D3 receptors.[6] This "off-target" activity, while weaker than its primary antagonism at α2-ARs, must be considered, especially when using higher concentrations in experimental models, as it can contribute to the overall observed effect.[6]

Quantitative Data Summary

To provide a clear comparative overview, the following table summarizes the reported binding affinities (Ki values, in nM) for yohimbine at various human receptors. Lower Ki values indicate higher binding affinity.

| Receptor Subtype | Reported Ki (nM) | Reference |

| α2A-Adrenergic | 1.4 | [3][4] |

| α2B-Adrenergic | 7.1 | [3][4][7] |

| α2C-Adrenergic | 0.88 | [3][4] |

| 5-HT1A | 346 | [8] |

| Dopamine D2 | Moderate Affinity | [3][4][6] |

| Dopamine D3 | Moderate Affinity | [6] |

Note: Data primarily reflects yohimbine, which is structurally and pharmacologically very similar to this compound. Specific Ki values can vary between studies based on experimental conditions.

Caption: Receptor selectivity profile of this compound.

Part 2: Methodologies for Characterization

The determination of binding affinity and selectivity is not a trivial pursuit. It requires robust, validated methodologies. The gold standard for quantifying these parameters is the radioligand binding assay .[9][10]

The Principle of Radioligand Binding Assays

These assays measure the direct interaction of a ligand with its receptor.[11] A radioactively labeled compound (the radioligand), often [3H]yohimbine, is incubated with a biological preparation containing the receptor of interest (e.g., cell membranes from transfected cell lines or tissue homogenates).[12][13] The amount of radioligand bound to the receptor is then quantified.

There are two primary types of radioligand binding experiments:

-

Saturation Assays: Used to determine the receptor density (Bmax) and the radioligand's dissociation constant (Kd). In these experiments, increasing concentrations of the radioligand are added to a fixed amount of receptor preparation.[10][14]

-

Competition Assays: Used to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled compound (like this compound). Here, a fixed concentration of radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.[10][14] The unlabeled compound competes with the radioligand for binding sites, and its potency in displacing the radioligand is a measure of its own affinity.

A Self-Validating Experimental Protocol: Competition Binding Assay

The trustworthiness of binding data hinges on a protocol that includes internal controls and validation steps.

Objective: To determine the Ki of this compound for the human α2A-adrenergic receptor.

Materials:

-

Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human α2A-AR.

-

Radioligand: [3H]Rauwolscine or [3H]Yohimbine (at a concentration near its Kd).

-

Test Compound: this compound (unlabeled), prepared in a dilution series.

-

Non-Specific Binding (NSB) Determinator: A high concentration of a non-radioactive, high-affinity ligand (e.g., 10 µM phentolamine) to saturate all specific binding sites.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filtermats.

-

Scintillation Counter: To measure radioactivity.

Step-by-Step Methodology:

-

Preparation: Thaw receptor membranes on ice. Prepare serial dilutions of this compound. Prepare tubes for "Total Binding" (radioligand only), "Non-Specific Binding" (radioligand + NSB determinator), and "Competition" (radioligand + each concentration of this compound).

-

Incubation: Add the components to each tube in a defined order (buffer, test compound/NSB determinator, membranes). Initiate the binding reaction by adding the radioligand. Incubate at a controlled temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium. Causality: Reaching equilibrium is critical for the accurate application of the law of mass action, which underpins the calculation of affinity constants.

-

Termination & Separation: Rapidly terminate the reaction by filtering the contents of each tube through the glass fiber filtermat using the cell harvester.[9] This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through). Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound ligand. Causality: The rapidity of this step is essential to prevent significant dissociation of the ligand-receptor complex.

-

Quantification: Place the filtermats in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: For each data point, Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM). Trustworthiness: The inclusion of an NSB control is the cornerstone of a self-validating system. It allows for the precise quantification of the signal that is due to specific receptor interaction, filtering out noise from non-specific adherence to the filter or membranes.

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine IC50: Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that displaces 50% of the specific radioligand binding).

-

Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Experimental workflow for a radioligand competition binding assay.

Functional Assays: Beyond Binding

While binding assays measure affinity, they do not reveal the functional consequence of that binding (e.g., antagonism, agonism, or inverse agonism). Functional assays are required to determine this.[15] For G protein-coupled receptors (GPCRs) like the α2-ARs, these assays typically measure changes in downstream second messengers.[16][17] Since α2-ARs are Gi-coupled, their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. An antagonist like this compound would be shown to block the cAMP decrease caused by an α2-agonist.

Part 3: Application and Significance in Research

A thorough understanding of this compound's binding profile is not merely academic; it is fundamental to its application.

-

For the Neuroscientist: When studying noradrenergic pathways, the high selectivity of this compound for α2 over α1 receptors allows for the specific interrogation of α2-mediated functions.[1] However, awareness of its affinity for 5-HT and dopamine receptors is crucial to avoid misattributing observed effects solely to adrenergic blockade.

-

For the Drug Developer: this compound serves as a reference compound or a scaffold for developing new, more selective α2-AR antagonists. The goal might be to create a compound with even greater subtype selectivity (e.g., for α2C over α2A) or to eliminate the residual affinity for serotonin and dopamine receptors to create a cleaner pharmacological profile.[18]

-

For the Pharmacologist: The detailed binding data allows for the calculation of receptor occupancy at given concentrations, helping to correlate in vitro data with in vivo effects and to design dosing regimens that achieve the desired target engagement without significant off-target activity.

This compound is a potent and selective antagonist of α2-adrenergic receptors, with a clear preference for the α2C subtype. Its utility as a research tool is directly proportional to the researcher's understanding of its detailed binding affinity and selectivity profile. The methodologies described herein, particularly the self-validating radioligand binding assay, represent the standard for characterizing such compounds. By combining high-quality binding data with functional assays, scientists can confidently employ this compound to dissect the complex roles of the adrenergic system and to guide the development of next-generation therapeutics.

References

- Ergogenic and Sympathomimetic Effects of Yohimbine: A Review. (2024). MDPI.

- A literature perspective on the pharmacological applications of yohimbine. (2022).

- Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk?. (2024).

- Full article: A literature perspective on the pharmacological applications of yohimbine. (n.d.). Taylor & Francis Online.

- Yohimbine, an α2-Adrenoceptor Antagonist, Suppresses PDGF-BB-Stimulated Vascular Smooth Muscle Cell Proliferation by Downregulating the PLCγ1 Signaling P

- Agonist and antagonist binding to alpha 2-adrenergic receptors in purified membranes

- Binding Activities of Yohimbine Analogues on ADRA2A Overexpressing Live Cells. (2025). Biosensing Instrument.

- yohimbine [Ligand Id: 102] activity data from GtoPdb and ChEMBL. (n.d.). EMBL-EBI.

- Yohimbine dimers exhibiting selectivity for the human alpha 2C-adrenoceptor subtype. (n.d.). PubMed.

- Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. (2024).

- Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. (n.d.). Frontiers.

- Yohimbine. (n.d.). Wikipedia.

- Radiometric Ligand-Binding Assays. (n.d.). Revvity.

- GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery.

- Recent progress in assays for GPCR drug discovery. (n.d.). Acta Pharmaceutica Sinica B.

- Radioligand Binding Assay. (n.d.). Gifford Bioscience.

- Yohimbine or NO-himbine? A Potentially Fatal Over-the-Counter Supplement. (2022). EMRA.

- Receptor-Ligand Binding Assays. (n.d.). Labome.

- Radioligand Binding Assay. (n.d.).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Feb 15, 2022: Yohimbine or NO-himbine? A Potentially Fatal Over-the-Counter Supplement | Tennessee Poison Center | FREE 24/7 Poison Help Hotline 800.222.1222 [vumc.org]

- 3. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Yohimbine dimers exhibiting selectivity for the human alpha 2C-adrenoceptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. yohimbine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Yohimbine - Wikipedia [en.wikipedia.org]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 11. revvity.com [revvity.com]

- 12. Agonist and antagonist binding to alpha 2-adrenergic receptors in purified membranes from human platelets. Implications of receptor-inhibitory nucleotide-binding protein stoichiometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Receptor-Ligand Binding Assays [labome.com]

- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 16. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]

- 17. journals.physiology.org [journals.physiology.org]

- 18. biosensingusa.com [biosensingusa.com]

Toxicological Profile of Beta-Yohimbine in Preclinical Studies: A Framework for Investigation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Beta-yohimbine is a diastereoisomer of yohimbine, an indole alkaloid primarily known for its α2-adrenergic receptor antagonism. While its stereoisomer, alpha-yohimbine, has been the subject of numerous pharmacological and toxicological investigations, there is a significant scarcity of publicly available preclinical safety data specifically for this compound. This guide provides a comprehensive framework for the toxicological evaluation of this compound. By leveraging the well-documented profile of alpha-yohimbine as a reference compound, we outline the necessary preclinical studies, explain the causality behind experimental choices, and present standardized protocols. This document is designed to serve as a roadmap for researchers and drug development professionals, highlighting critical data gaps and establishing the pathway for a thorough safety assessment of this compound.

Introduction: The Yohimbane Alkaloids

The yohimbane alkaloids are a group of structurally related indole alkaloids derived from sources like the Pausinystalia yohimbe tree. This family includes several stereoisomers, such as yohimbine (alpha-yohimbine), rauwolscine (also an α-yohimbine), corynanthine, and this compound (also known as Amsonine)[1][2]. The pharmacological and toxicological effects of these isomers can differ significantly based on their three-dimensional structure and resulting receptor binding affinities.

The primary mechanism of action for this class of compounds is the competitive antagonism of α2-adrenergic receptors[3][4]. These receptors are critical presynaptic autoreceptors that regulate the release of norepinephrine. Their blockade leads to increased sympathetic outflow, resulting in elevated heart rate, blood pressure, and central nervous system (CNS) stimulation[4][5]. While this mechanism underlies some potential therapeutic applications, it is also the primary driver of the toxicological concerns associated with these compounds. Given the lack of specific data, a rigorous and systematic preclinical toxicological evaluation is imperative to characterize the safety profile of this compound before it can be considered for further development.

A Framework for Preclinical Toxicological Assessment

A standard preclinical toxicology program is designed to identify potential target organ toxicity, establish dose-response relationships, and determine a safe starting dose for first-in-human studies. The workflow follows a tiered approach, beginning with acute studies and progressing to more complex, longer-duration investigations as dictated by the intended clinical use.

Caption: Standard workflow for preclinical toxicological evaluation.

Pharmacokinetics (ADME Profile)

Understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) is foundational to toxicology. It explains how the body handles the substance, which is critical for designing informative safety studies and extrapolating findings from animals to humans.

Insights from Alpha-Yohimbine: Alpha-yohimbine is characterized by rapid oral absorption and a short elimination half-life of approximately 30 minutes in preclinical models[3]. Its metabolism is significantly influenced by cytochrome P450 enzymes, particularly CYP2D6[6]. This is a crucial point, as genetic polymorphisms in CYP2D6 in humans can lead to significant inter-individual variability in exposure and, consequently, toxicity[6].

Data Gaps for this compound: The ADME profile of this compound is currently uncharacterized. Key questions that must be answered include its oral bioavailability, plasma protein binding, tissue distribution (especially to the brain and heart), and its metabolic pathways, including the specific CYP enzymes involved.

Experimental Protocol: Rodent Pharmacokinetic Study

-

Objective: To determine the pharmacokinetic profile of this compound following intravenous (IV) and oral (PO) administration in Sprague-Dawley rats.

-

Animal Model: Male and female Sprague-Dawley rats (n=3-5 per group/sex).

-

Dosing:

-

IV Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.

-

PO Group: Administer a single dose (e.g., 5 mg/kg) via oral gavage.

-

-

Sample Collection: Collect serial blood samples (approx. 100-200 µL) from a cannulated vessel at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).

-

Bioanalysis: Process blood to plasma. Develop and validate a sensitive LC-MS/MS method to quantify the concentration of this compound in plasma.

-

Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters, including:

-

IV: Clearance (CL), Volume of distribution (Vd), Half-life (t½).

-

PO: Maximum concentration (Cmax), Time to maximum concentration (Tmax), Area under the curve (AUC).

-

Oral Bioavailability (F%): Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

-

Acute and Repeated-Dose Toxicity

Acute toxicity studies provide information on the potential health effects of a single, high-dose exposure, while repeated-dose studies are essential for identifying target organs and establishing a No-Observed-Adverse-Effect Level (NOAEL) for longer-term exposure.

Insights from Alpha-Yohimbine: Preclinical data on alpha-yohimbine indicates a relatively high acute toxicity. The oral LD50 (the dose lethal to 50% of animals) in mice is reported to be less than 50 mg/kg body weight[1]. Clinical signs of acute overdose are consistent with its sympathomimetic action and include hypertension, tachycardia, seizures, and neurotoxicity[4][7]. There is a lack of published data on sub-chronic or chronic toxicity studies for alpha-yohimbine[1].

| Compound | Species | Route | LD50 Value | Reference |

| Yohimbine HCl | Mouse | Oral | < 50 mg/kg | [1] |

| This compound | - | - | Data Not Available | - |

| Table 1: Acute Toxicity Data for Yohimbine HCl. |

Data Gaps for this compound: No acute or repeated-dose toxicity data for this compound are publicly available. These studies are critical to understanding its fundamental safety profile.

Experimental Protocol: 28-Day Repeated-Dose Oral Toxicity Study (Rodent)

-

Guideline: Based on OECD Test Guideline 407.

-

Objective: To assess the systemic toxicity of this compound following 28 days of daily oral administration and to establish a NOAEL.

-

Animal Model: Sprague-Dawley rats (10/sex/group).

-

Dose Groups: A vehicle control group and at least three dose levels (low, mid, high), selected based on acute toxicity data.

-

Administration: Daily administration via oral gavage for 28 consecutive days.

-

Endpoints & Observations:

-

Daily: Clinical signs of toxicity, mortality checks.

-

Weekly: Detailed clinical examination, body weight, food consumption.

-